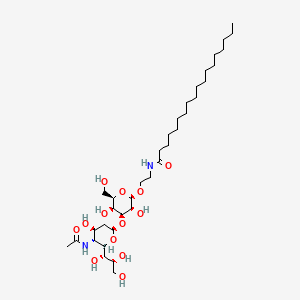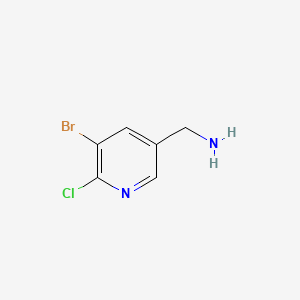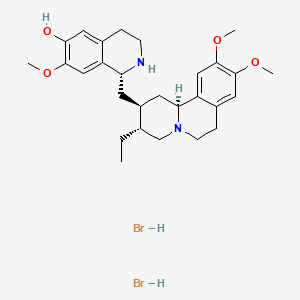
Cephaeline dihydrobromide
Descripción general
Descripción
Cephaeline dihydrobromide is a derivative of Cephaeline, an alkaloid found in Cephaelis ipecacuanha and other plant species . It induces vomiting by stimulating the stomach lining and is found in commercial products such as syrup of ipecac . Chemically, it is closely related to emetine .
Molecular Structure Analysis
The molecular formula of Cephaeline dihydrobromide is C28H38N2O4 · 2HBr . Its molecular weight is 628.44 . The SMILES string representation is also available .Chemical Reactions Analysis
Cephaeline undergoes metabolism in human liver microsomes, yielding three metabolites identified as cephaeline, 9-O-demethylemetine, and 10-O-demethylemetine . CYP3A4 and CYP2D6 are able to metabolize emetine to cephaeline and 9-O-demethylemetine, and CYP3A4 also participated in metabolizing emetine to 10-O-demethylemetine .Physical And Chemical Properties Analysis
Cephaeline dihydrobromide appears as white silky crystals . It is soluble in ethanol . The exact physical and chemical properties of Cephaeline dihydrobromide are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Medicine
Cephaeline dihydrobromide has been used in the medical field due to its vast therapeutic applications. It has been used in the treatment of gastrointestinal disorders and poisoning cases . It’s also known to have excellent antiviral effects .
Chemistry
In the field of chemistry, Cephaeline dihydrobromide is used as a reference substance with assigned absolute purity. This is useful in various chemical analyses and reactions . It’s also used in the synthesis of other compounds .
Biology
Cephaeline dihydrobromide has shown potential in biological research. It has been used in studies focusing on its binding to the eukaryotic ribosome . This could help in understanding the functioning of eukaryotic cells at a molecular level.
Pharmacology
In pharmacology, Cephaeline dihydrobromide has shown potential in the treatment of various health complications. It has been used in the treatment of lung cancer by promoting ferroptosis . It’s also known to have anti-amoebic properties .
Drug Development
Cephaeline dihydrobromide has been used in drug development research. Its structure and properties have been studied for the development of the next generation of drugs targeting the mRNA tunnel of the ribosome .
Research
Cephaeline dihydrobromide is used in various research applications. It’s used as a primary reference standard in research, which is crucial for ensuring the accuracy and reliability of experimental results .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.2BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEHXAAQCILFGO-JBKGYMEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208879 | |
| Record name | Cephaeline dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cephaeline dihydrobromide | |
CAS RN |
6014-81-9 | |
| Record name | Cephaeline dihydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cephaeline dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEPHAELINE DIHYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJZ43HC22F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-2-Oxa-7a-azacyclopent[cd]inden-1-one, 4-ethylidene-3-(-bta--D-glucopyranosyloxy)-2a,3,4,6,7,7b-h](/img/no-structure.png)

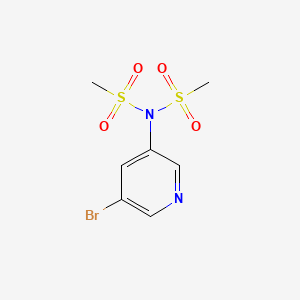
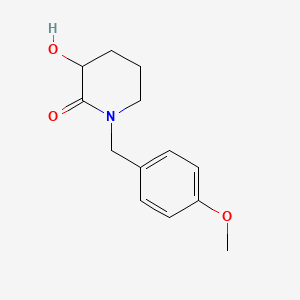
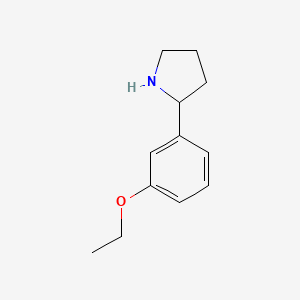



![2-Chloromethyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B594293.png)
